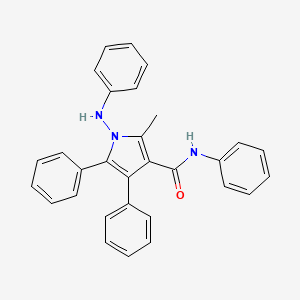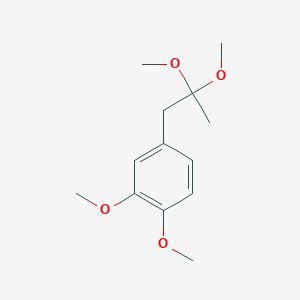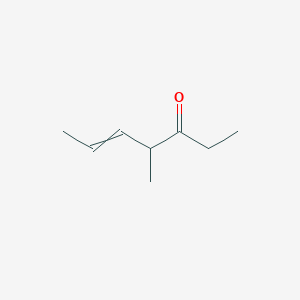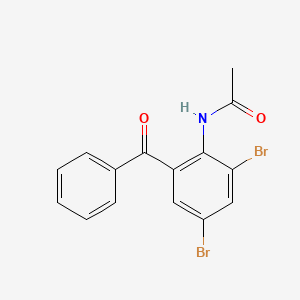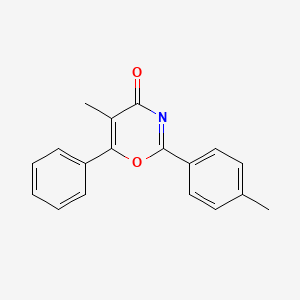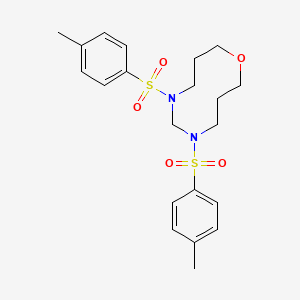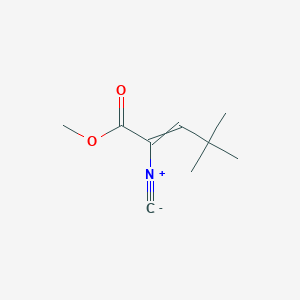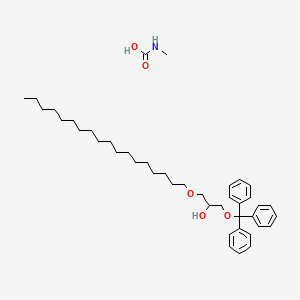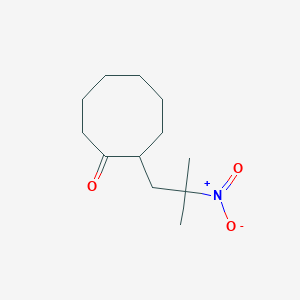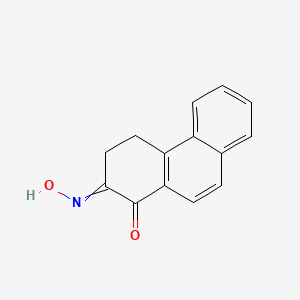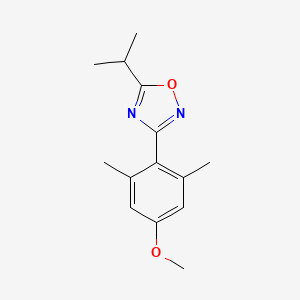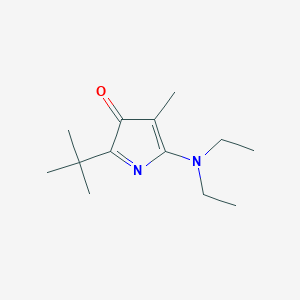![molecular formula C22H35NO3 B14376914 2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid CAS No. 87991-22-8](/img/structure/B14376914.png)
2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid is a complex organic compound with a unique structure that includes a cyclohexyl group, an aniline derivative, and a heptanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-aminophenol with 2-cyclohexylpropan-2-ol under specific conditions to form the intermediate 4-[(2-cyclohexylpropan-2-yl)oxy]aniline. This intermediate is then reacted with heptanoic acid in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) for halogenation or nitric acid (HNO₃) for nitration are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}octanoic acid: Similar structure with an octanoic acid chain.
2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}hexanoic acid: Similar structure with a hexanoic acid chain.
Uniqueness
2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid is unique due to its specific combination of functional groups and chain length, which can influence its reactivity, biological activity, and potential applications. The presence of the cyclohexyl group and the aniline derivative adds to its distinct chemical properties.
Propiedades
Número CAS |
87991-22-8 |
|---|---|
Fórmula molecular |
C22H35NO3 |
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
2-[4-(2-cyclohexylpropan-2-yloxy)anilino]heptanoic acid |
InChI |
InChI=1S/C22H35NO3/c1-4-5-7-12-20(21(24)25)23-18-13-15-19(16-14-18)26-22(2,3)17-10-8-6-9-11-17/h13-17,20,23H,4-12H2,1-3H3,(H,24,25) |
Clave InChI |
RFPFTBMPJIUZCB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C(=O)O)NC1=CC=C(C=C1)OC(C)(C)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


